molecular formula C20H20ClN3O3 B4428992 2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

Cat. No.: B4428992
M. Wt: 385.8 g/mol
InChI Key: DWXUJZYGYCPNSF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1193192 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading Conformational Diversity and Hydrogen Bonding Patterns

The compound 2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide and its derivatives exhibit diverse molecular conformations and hydrogen bonding patterns. For instance, different molecular conformations coexist in each of the three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. These compounds are linked by a combination of N-H...O and C-H...O hydrogen bonds, forming structures such as centrosymmetric aggregates, sheets, and ribbons. This variability in molecular structure is significant for understanding the compound's interactions and potential applications in scientific research (Narayana et al., 2016).

Spectroscopic and Quantum Chemical Studies

Subheading Spectroscopic Characteristics and Molecular Docking

The spectroscopic and quantum chemical properties of this compound derivatives have been explored to understand their biological functions, such as antimicrobial activity. Molecular docking studies have been conducted to identify hydrogen bonds and binding energy with different proteins, providing insights into the compound's interaction with biological molecules. The studies also focus on the compound's stability and reactivity properties, which are crucial for its potential applications in scientific research (Viji et al., 2020).

Anticancer and Antimicrobial Activities

Subheading Potential in Anticancer and Antimicrobial Therapies

Investigations into the anticancer and antimicrobial activities of derivatives of this compound have yielded promising results. For instance, certain pyrazolone derivatives have shown significant activity against human tumor breast cancer cell lines, indicating potential applications in anticancer therapies. Additionally, the compound and its derivatives have been screened for antimicrobial properties, revealing effectiveness against various bacterial and fungal strains. These findings suggest the compound's potential in developing new antimicrobial agents (Ghorab et al., 2014).

Applications in Material Sciences

Subheading Utility in Corrosion Inhibition and Material Characterization

Research has also explored the application of this compound in material sciences, particularly in corrosion inhibition. A novel derivative has been found to exhibit significant anti-corrosion properties for carbon steel in an acidic solution, highlighting its potential as a corrosion inhibitor. The compound's molecular structure, studied through spectroscopic methods, has been key to understanding its protective capabilities. Moreover, the synthesis and structural characterization of isostructural derivatives have provided insights into their molecular conformation and potential applications in material characterization and design (Deyab et al., 2019).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-13-18(20(26)24(23(13)3)16-7-5-4-6-8-16)22-19(25)14(2)27-17-11-9-15(21)10-12-17/h4-12,14H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXUJZYGYCPNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
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2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
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2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
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2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
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2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
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2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.